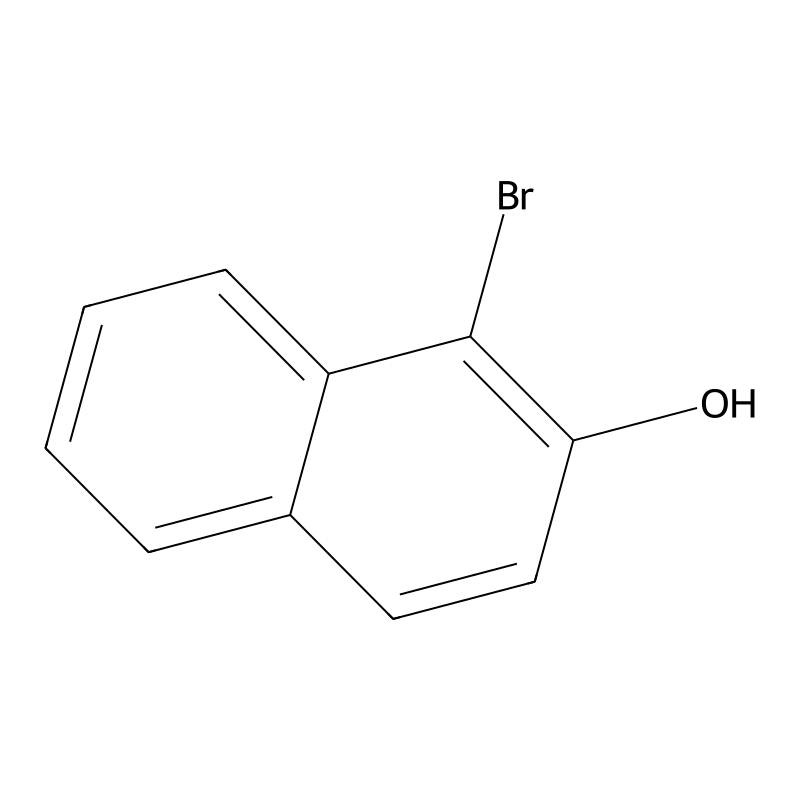

1-Bromo-2-naphthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Organic Synthesis

Due to the presence of a bromine atom and a hydroxyl group, 1-Bromo-2-naphthol can potentially act as a starting material for further organic synthesis. The reactive sites on the molecule allow for various functional group manipulations, potentially leading to the creation of more complex organic molecules (PubChem: ).

Potential Study of Biological Activity

Some scientific databases categorize 1-Bromo-2-naphthol under the class of "Naphthols" (PubChem: ). Naphthols, in general, possess a range of biological properties that are being explored in research. However, further investigation is required to determine if 1-Bromo-2-naphthol exhibits any specific biological activity of interest.

1-Bromo-2-naphthol, also known by its IUPAC name 1-bromonaphthalen-2-ol, is an organic compound with the molecular formula and a CAS number of 573-97-7. This compound appears as a cream to pale brown powder and has a melting point ranging from 73.0 to 83.0 °C . The structure features a bromine atom and a hydroxyl group attached to a naphthalene ring, which contributes to its chemical reactivity and biological properties.

- Self-condensation: When reacted with its conjugate base, sodium 1-bromo-2-naphthoxide, it can form 1-bromo-2′-hydroxy-2,1′-dinaphthyl ether. This reaction highlights its potential for creating larger molecular structures .

- Reactivity with oxidizing agents: It can react violently with strong oxidizing agents and strong alkalis, necessitating careful handling .

Research indicates that 1-bromo-2-naphthol exhibits biological activities, including:

- Antimicrobial properties: It has shown effectiveness against various bacterial strains.

- Antioxidant activity: The compound may act as an antioxidant, which could have implications for health and disease prevention.

These properties suggest potential applications in pharmaceuticals and biochemistry.

Several methods exist for synthesizing 1-bromo-2-naphthol:

- From 2-Naphthoic Acid: A common route involves brominating 2-naphthoic acid under controlled conditions.

- Electrophilic Aromatic Substitution: This method utilizes bromine in the presence of a catalyst to introduce the bromine atom onto the naphthalene ring.

- Self-condensation reactions: As mentioned earlier, self-condensation can also lead to the formation of this compound from its derivatives .

1-Bromo-2-naphthol finds applications in various fields:

- Organic synthesis: It serves as an intermediate for synthesizing more complex organic compounds.

- Dyes and pigments: Its derivatives are used in producing dyes due to their vibrant colors.

- Pharmaceuticals: The compound's biological activity makes it a candidate for drug development.

Studies have focused on the interactions of 1-bromo-2-naphthol with other compounds:

- Metal ions: Research indicates that it can form complexes with certain metal ions, which may enhance its biological activity or alter its reactivity.

- Biological systems: Interaction studies have explored how this compound affects cellular processes, particularly regarding its antimicrobial properties.

Several compounds share structural similarities with 1-bromo-2-naphthol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthol | Hydroxy naphthalene | Lacks bromine; used as a precursor in synthesis. |

| 1-Naphthol | Hydroxy naphthalene | Similar structure but different position of hydroxyl group. |

| Bromonaphthalene | Brominated naphthalene | Varies in bromine substitution; different reactivity patterns. |

| 1-Hydroxy-2-naphthoic Acid | Hydroxy acid | Contains a carboxylic acid group; different functional properties. |

The unique aspect of 1-bromo-2-naphthol lies in its combination of both bromine and hydroxyl functional groups on the naphthalene ring, which influences its reactivity and biological activity compared to other similar compounds.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant